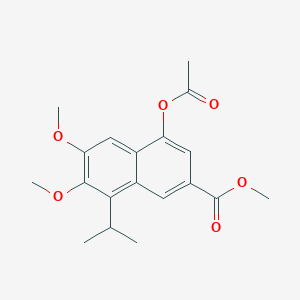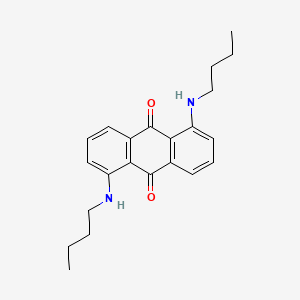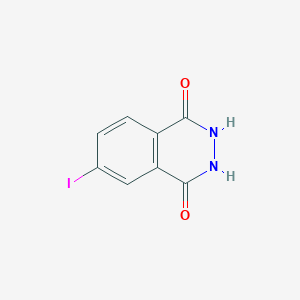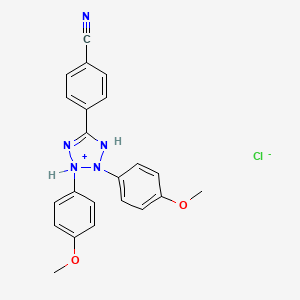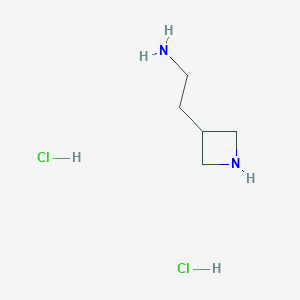
2-(Azetidin-3-yl)ethanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)ethanaminedihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanaminedihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)ethanaminedihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-1-yl)ethanamine: This compound is structurally similar but differs in the position of the nitrogen atom within the azetidine ring.
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different functional group attached to the azetidine ring.
Uniqueness
2-(Azetidin-3-yl)ethanaminedihydrochloride is unique due to its specific structural features and the presence of the ethanamine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H14Cl2N2 |
|---|---|
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-1-5-3-7-4-5;;/h5,7H,1-4,6H2;2*1H |
Clé InChI |
MNBFETFGQBMRIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



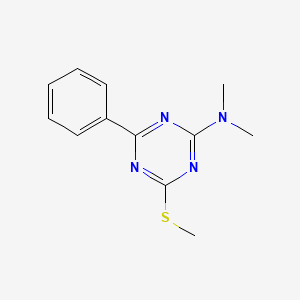
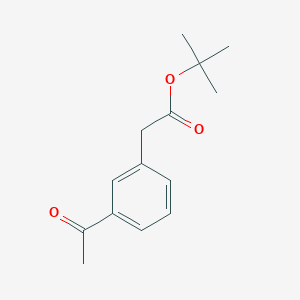
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
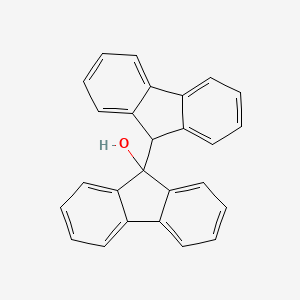

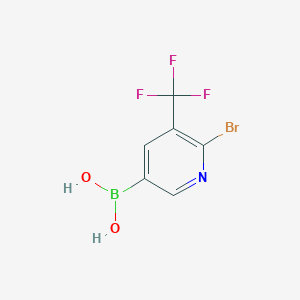
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
